Darotropium

Description

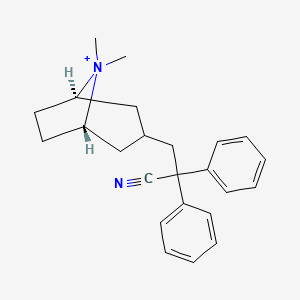

Structure

3D Structure

Properties

CAS No. |

850689-51-9 |

|---|---|

Molecular Formula |

C24H29N2+ |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile |

InChI |

InChI=1S/C24H29N2/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-17H2,1-2H3/q+1/t19?,22-,23+ |

InChI Key |

BKLAJZNVMHLXAP-VKGMXUHCSA-N |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Darotropium

Strategic Approaches to the Construction of the Darotropium Molecular Framework

This compound is fundamentally a tropane (B1204802) derivative, characterized by its bicyclic tropane core structure researchgate.netgoogle.compatsnap.commedchemexpress.com. The research and development efforts, spearheaded by GlaxoSmithKline (GSK), focused on optimizing the structure-activity relationship (SAR) around this tropane moiety researchgate.netpatsnap.com. This strategic approach involved systematic modifications to the tropane scaffold to enhance its efficacy and duration of action as a muscarinic acetylcholine (B1216132) receptor antagonist researchgate.netpatsnap.com. The tropane skeleton serves as the foundational framework upon which various functional groups are appended or modified to fine-tune the compound's interaction with its biological targets.

Exploration of Synthetic Routes for this compound and its Analogs

This compound is classified as a quaternary ammonium (B1175870) salt based on its tropane structure researchgate.netpatsnap.com. The synthesis of this compound and its related analogs typically involves established organic chemistry principles for constructing tropane derivatives and subsequently forming the quaternary ammonium salt. While specific, detailed synthetic schemes for this compound are not extensively published in the provided snippets, the general strategy would likely involve the synthesis of a tertiary amine precursor based on the tropane scaffold, followed by alkylation to form the quaternary ammonium cation. The development of analogs would entail variations in the substituents on the tropane ring or the quaternary ammonium group, guided by SAR studies to identify compounds with improved properties researchgate.netpatsnap.com. Patents and scientific literature list this compound alongside other tropane-based anticholinergic agents, such as ipratropium (B1672105), tiotropium (B1237716), and oxitropium, suggesting common synthetic underpinnings within this chemical class google.comgoogle.com.na.

Chemical Modifications for Optimized Research Compound Attributes

The primary objective in the chemical modification of this compound was to achieve a long-acting muscarinic antagonist profile researchgate.netpatsnap.com. Research focused on optimizing the structure-activity relationship (SAR) of tropane derivatives to enhance their duration of action and receptor binding kinetics. For instance, studies compared this compound to N-endosubstituted analogs, such as compound 24, which demonstrated significantly slower reversibility at muscarinic acetylcholine receptors patsnap.com. This characteristic was observed to translate into an enhanced duration of action in preclinical models, such as a mouse model of bronchoconstriction patsnap.com. Such modifications aim to improve the compound's pharmacokinetic and pharmacodynamic properties, leading to more sustained therapeutic effects.

Isotopic Labeling Strategies for Pharmacological Research

Isotopic labeling is a cornerstone technique in pharmaceutical research, providing critical insights into a drug's behavior within biological systems, including its absorption, distribution, metabolism, and excretion (ADME) musechem.com. Stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), as well as radioactive isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are incorporated into molecules to serve as tracers musechem.comsilantes.com. Deuterium labeling, for example, can enhance drug stability musechem.com, while tritium labeling is valuable in early-stage drug discovery musechem.com.

Modern techniques like hydrogen isotope exchange (HIE) and late-stage functionalization have improved the efficiency and versatility of isotopic labeling musechem.com. These labeled compounds are instrumental in understanding reaction mechanisms, serving as internal standards for quantification in mass spectrometry, and studying kinetic isotope effects x-chemrx.com. While specific isotopic labeling of this compound is not detailed in the provided sources, the general principles of incorporating isotopes such as deuterium into drug molecules are well-established for detailed pharmacological investigations musechem.comsilantes.comx-chemrx.com.

Data Tables

Table 1: Key Research Aspects of this compound

| Feature | Description |

| Chemical Class | Tropane derivative, quaternary ammonium salt |

| Developer/Origin | GlaxoSmithKline (GSK) |

| Primary Research Goal | Development of long-acting muscarinic acetylcholine receptor (mAChR) antagonists |

| Core Molecular Framework | Tropane scaffold |

| Key Derivatization Focus | Optimization of structure-activity relationship (SAR) for enhanced duration of action and receptor interaction kinetics |

| Example Modification | N-endosubstituted analogs showing slower reversibility and enhanced duration of action compared to parent molecule. |

| Related Compounds | Ipratropium, Tiotropium, Oxitropium, Aclidinium, Trospium |

Table 2: General Isotopic Labeling Strategies in Pharmaceutical Research

| Isotope(s) | Primary Purpose | Key Applications |

| Deuterium (²H) | Improve drug stability, alter metabolic pathways (e.g., deuterium-labeled drugs), kinetic isotope effect studies. | ADME studies, enhancing pharmacokinetic properties, mechanistic studies, internal standards. |

| Tritium (³H) | Early-stage drug discovery, high-sensitivity detection. | Receptor binding assays, pharmacokinetic studies, metabolic fate determination. |

| Carbon-13 (¹³C) | NMR spectroscopy, mass spectrometry, kinetic isotope effect studies. | Structural elucidation, metabolic tracing, quantitative analysis, mechanistic studies. |

| Nitrogen-15 (¹⁵N) | NMR spectroscopy for protein and peptide studies. | Protein structure and dynamics, protein-protein interactions, drug-target binding studies. |

| Combined Isotopes (e.g., ²H, ¹³C, ¹⁵N) | Enhanced structural information, complex metabolic tracing, advanced analytical techniques. | Comprehensive ADME profiling, detailed mechanistic investigations, structural biology. |

Compound List

this compound

Ipratropium

Tiotropium

Oxitropium

Aclidinium

Trospium

Atropine

Benzatropin

Revatropate

Solifenacin

Terodiline

Umeclidinium

AZD-8683

Tolterodine

GSK233705

GSK 573719

AZD8871

Oglemilast (GRC 3886)

Danirixin

Molecular Target Identification and Receptor Binding Dynamics of Darotropium

Quantitative Assessment of Muscarinic Receptor Subtype Affinity (M1-M5)

The affinity of a compound for its target receptor is a critical determinant of its efficacy and selectivity. Muscarinic acetylcholine (B1216132) receptors exist as five distinct subtypes: M1, M2, M3, M4, and M5, each with unique tissue distribution and signaling pathways guidetopharmacology.orgresearchgate.net. Darotropium bromide has been described as a "high-affinity pan-active muscarinic receptor antagonist" tandfonline.com. This classification suggests that this compound exhibits significant binding potency across multiple, if not all, muscarinic receptor subtypes. However, specific quantitative affinity data, such as equilibrium dissociation constants (Ki values), for this compound at each individual muscarinic receptor subtype (M1-M5) are not detailed in the publicly available information derived from the provided search results. Such detailed, subtype-specific affinity profiles are typically established through extensive in vitro binding assays.

Radioligand Binding Assay Methodologies in Receptor Characterization (e.g., [3H]-NMS)

Radioligand binding assays (RLBAs) are considered a gold standard technique for characterizing the affinity and density of receptors in vitro giffordbioscience.comoncodesign-services.com. These assays typically involve incubating cell membranes or whole cells expressing the target receptor with a radiolabeled ligand. The radioligand can be a known agonist or antagonist, or a labeled version of the compound being studied. Common radioligands used for muscarinic receptors include [³H]-N-methylscopolamine methyl chloride ([³H]-NMS) nih.govnih.govpsu.edu.

RLBAs can be performed in several formats:

Saturation Binding Assays: These are used to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (KD) of the radioligand itself for the receptor nih.gov.

Competition Binding Assays: These assays are employed to determine the affinity (Ki values) of unlabeled test compounds, like this compound, for the receptor. In this format, a fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor compound giffordbioscience.comnih.govperceptive.com. The displacement of the radioligand by the competitor allows for the calculation of its affinity.

Kinetic Binding Assays: These assays measure the rates at which a ligand associates with (kon) and dissociates from (koff) the receptor over time giffordbioscience.comnih.govperceptive.com.

Separation of bound from free radioligand is typically achieved through filtration, particularly for membrane preparations giffordbioscience.com. Alternatively, Scintillation Proximity Assays (SPA) can be used, which avoid the need for physical separation by using a scintillation-containing bead that emits light when the radioligand bound to the receptor on the bead surface is in close proximity giffordbioscience.com. While these methodologies are standard for characterizing muscarinic receptor antagonists, specific details regarding the precise radioligand binding assay protocols employed for this compound are not elaborated upon in the provided search results.

Kinetic Studies of Receptor Association and Dissociation Rates

Beyond equilibrium affinity, the kinetics of ligand-receptor interaction—specifically the rates of association (kon) and dissociation (koff)—provide crucial insights into a drug's pharmacodynamic profile, including its onset of action and duration of effect bmglabtech.comgiffordbioscience.comsygnaturediscovery.com. The equilibrium dissociation constant (KD) is mathematically related to these kinetic rates (KD = koff / kon) turkupetcentre.net. Understanding these rates is particularly important for long-acting drugs, as slow dissociation from the receptor can lead to prolonged target engagement.

For other muscarinic antagonists, kinetic studies have revealed significant differences in dissociation rates. For instance, tiotropium (B1237716) exhibits a notably slow dissociation rate from the M3 muscarinic receptor, which has been implicated in its long duration of action as a bronchodilator nih.govbiorxiv.org. Similarly, glycopyrrolate (B1671915) has also demonstrated slow dissociation kinetics from airway smooth muscle muscarinic receptors nih.gov.

While this compound is characterized as a "long-acting" muscarinic antagonist medchemexpress.com, specific quantitative data for its association (kon) and dissociation (koff) rates at muscarinic receptor subtypes are not detailed in the provided snippets. However, its classification suggests that this compound likely possesses favorable kinetic properties, potentially involving slow dissociation, contributing to its sustained pharmacological effect.

Analysis of Functional Reversibility at Muscarinic Receptor Subtypes

Functional reversibility refers to the ability of a receptor to regain its normal signaling capacity after the removal of an antagonist. This process is directly influenced by the dissociation rate (koff) of the antagonist from the receptor; a slower dissociation rate implies poorer functional reversibility and a longer duration of antagonism nih.govbiorxiv.orgnih.gov. Studies on other muscarinic antagonists, such as tiotropium and glycopyrrolate, have demonstrated that their slow dissociation kinetics from muscarinic receptors correlate with their prolonged functional effects and reduced reversibility nih.govbiorxiv.orgnih.gov.

Although this compound is identified as a long-acting muscarinic antagonist medchemexpress.com, the specific analyses detailing its functional reversibility or the precise kinetics of its dissociation from muscarinic receptor subtypes are not explicitly presented within the provided search results. The "long-acting" descriptor strongly implies that this compound exhibits slow dissociation and thus limited functional reversibility, contributing to its sustained antagonism.

Structure Activity Relationship Sar Investigations of Darotropium and Its Analogs

Systematic Elucidation of Structural Determinants for Muscarinic Antagonist Potency

Research into tropane (B1204802) derivatives, including Darotropium, has systematically identified core structural features critical for muscarinic antagonist potency. The tropane scaffold itself is fundamental, providing the basic three-dimensional architecture for receptor interaction. Specific functional groups and their positioning on this scaffold significantly influence binding affinity and antagonist efficacy. Studies have indicated that the nature of the substituent at the C3 position of the tropane ring, often an ester or ether linkage, plays a crucial role. Furthermore, modifications to the tropane ring system, such as the introduction of bulky groups, have been explored for their impact on potency. The quaternary ammonium (B1175870) group, characteristic of many muscarinic antagonists, is also a key determinant for interaction with the negatively charged residues within the muscarinic receptor binding pocket.

Impact of N-Substitution on Tropane Scaffold Derivatives and Receptor Interaction

The substituent attached to the nitrogen atom of the tropane scaffold is a significant area of SAR investigation. Studies have demonstrated that altering the N-substituent can profoundly affect how this compound and its analogs interact with muscarinic receptors. For instance, variations in the alkyl chain length or the introduction of cyclic or more complex groups at the nitrogen atom have been shown to modulate both binding affinity and the kinetic properties of receptor interaction. Kinetic washout studies have revealed that specific N-substitutions, such as an N-endosubstituted analog (e.g., analog 24), can lead to much slower reversibility at muscarinic receptors compared to the parent molecule, this compound, which features a methyl substituent on the nitrogen patsnap.comnih.govnih.govresearchgate.netresearchgate.netacs.org. This slower reversibility is a critical factor influencing the duration of action.

Correlation between Chemical Structure and Functional Duration in Preclinical Models

The duration of a muscarinic antagonist's effect is a crucial parameter for therapeutic utility, particularly for conditions requiring long-acting bronchodilation. SAR studies have sought to correlate specific structural modifications with prolonged functional duration in preclinical models. Factors such as metabolic stability and pharmacokinetic properties, which are directly influenced by chemical structure, are key determinants of duration. For example, analogs designed with enhanced resistance to enzymatic degradation or altered lipophilicity profiles have shown improved duration of action. Preclinical studies involving this compound and its analogs have demonstrated that certain structural features, particularly related to the N-substitution, can translate into an extended duration of action in models of bronchoconstriction patsnap.comnih.govnih.govresearchgate.netresearchgate.netacs.org. One analog, compound 34, was noted for its potent M3 mAChR antagonism and a duration of action exceeding 24 hours in a mouse model patsnap.comresearchgate.netresearchgate.netacs.orgresearchgate.net.

Design Principles for Modulating Selectivity and Affinity through Structural Analogs

SAR investigations provide fundamental principles for the rational design of novel muscarinic antagonists with tailored selectivity and affinity profiles. By systematically modifying functional groups and their positions on the tropane scaffold, researchers can fine-tune interactions with specific muscarinic receptor subtypes (M1-M5). For instance, the stereochemistry of substituents and the presence of particular polar or lipophilic groups can dictate affinity and selectivity. Studies on tropane derivatives have shown that specific structural elements are critical for achieving high affinity and potent antagonism, with some compounds demonstrating selectivity for the M3 subtype, which is a primary target for bronchodilator therapy jst.go.jpresearchgate.netbindingdb.orgnih.govpsu.edu. The goal of these design principles is to optimize binding characteristics, potentially leading to improved therapeutic efficacy and reduced off-target effects.

Preclinical Pharmacological Characterization of Darotropium

In vitro Functional Antagonism in Isolated Tissue Preparations

In vitro studies are fundamental in determining a compound's direct effects on specific tissues and receptor systems. For Darotropium, these assessments have centered on its anticholinergic properties in airway smooth muscle preparations.

Assessment of Anticholinergic Potency against Agonist-Induced Contractions (e.g., guinea pig trachea)

The anticholinergic potency of this compound has been evaluated in isolated tissue preparations, such as the guinea pig trachea, a standard model for assessing bronchodilator activity. These assays typically measure the ability of an antagonist to inhibit contractions induced by cholinergic agonists. While this compound is characterized as a potent muscarinic antagonist, specific quantitative data on its potency (e.g., IC50 values) against agonist-induced contractions in isolated guinea pig trachea are not detailed in the available preclinical literature. General findings indicate that it demonstrates functional antagonism in these systems, consistent with its classification as an anticholinergic agent.

Evaluation of Receptor Occupancy and Functional Efficacy in Tissue Systems

The interaction of this compound with its molecular targets, the muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3), is a critical aspect of its pharmacological profile. This compound is described as a high-affinity, pan-active muscarinic receptor antagonist. clinicaltrials.gov Receptor binding assays have been used to quantify its affinity for these receptor subtypes. The affinity is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Studies have shown that this compound possesses high affinity for all three muscarinic receptor subtypes relevant to airway pharmacology. The reported pA2 values highlight its potent binding characteristics.

Table 1: Affinity of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | pA2 Value |

|---|---|

| M1 | 11.4 |

| M2 | 10.3 |

| M3 | 10.7 |

This high affinity, particularly for the M3 receptor located on airway smooth muscle, underlies its primary mechanism of inducing bronchodilation. Further detailed studies on its functional efficacy beyond receptor binding in these tissue systems are not extensively described in publicly available research.

In vivo Animal Model Studies

Following in vitro characterization, the pharmacological effects of this compound are assessed in living organisms to understand its activity in a complex physiological system.

Bronchoprotective Effects in Rodent Models (e.g., mouse models of bronchoconstriction)

Rodent models, such as mouse models of induced bronchoconstriction, are commonly used to evaluate the bronchoprotective effects of inhaled therapeutics. These studies assess the ability of a compound to prevent or attenuate airway narrowing in response to a bronchoconstrictor agent like methacholine. However, specific preclinical studies detailing the bronchoprotective efficacy of this compound in such rodent models have not been identified in the reviewed scientific literature.

Anticholinergic Activity in Conscious Guinea Pig Models

Conscious guinea pig models are valuable for investigating the anticholinergic and bronchodilator effects of a drug without the confounding influence of anesthesia. These models can provide insights into a drug's functional activity and duration of action on the airways. Despite the utility of this model, specific data from studies evaluating the anticholinergic activity of this compound in conscious guinea pigs are not available in the public domain.

Duration of Action Assessment in Preclinical in vivo Systems

A key characteristic for an inhaled maintenance therapy is a long duration of action. Preclinical in vivo studies in animal models are used to predict the duration of bronchodilation. For this compound, preclinical investigations in animal models indicated a long duration of action following inhalation, supporting its potential for less frequent dosing. clinicaltrials.gov However, specific quantitative data from these preclinical in vivo systems, such as the half-life of its bronchoprotective effect, are not specified. It is noted that in subsequent clinical trials in patients with COPD, while bronchodilation was rapid, the effect was not sustained over a full 24-hour period. patsnap.com

Comparative Preclinical Pharmacological Profiles with Other Muscarinic Antagonists

Detailed comparative preclinical pharmacological data for this compound (GSK233705) in relation to other muscarinic antagonists are not extensively available in publicly accessible literature. This compound was a long-acting muscarinic antagonist (LAMA) under development by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD). ncats.io While it was reported to be a high-affinity specific muscarinic receptor antagonist with a long duration of action in animal models, its development was discontinued (B1498344). ncats.ionih.gov The reason cited for discontinuation was that the bronchodilation effect was not sustained over a 24-hour period, making it unsuitable for once-daily dosing. ncats.io

For context, a comparative overview of the preclinical pharmacological profiles of established muscarinic antagonists such as tiotropium (B1237716), ipratropium (B1672105), aclidinium, and glycopyrrolate (B1671915) is presented below, based on available scientific research. This information illustrates the key parameters used to characterize and differentiate these agents in a preclinical setting.

In Vitro Receptor Binding Affinity and Selectivity

The primary mechanism of action for muscarinic antagonists is the blockade of acetylcholine-induced bronchoconstriction via antagonism of M3 muscarinic receptors on airway smooth muscle. An ideal preclinical profile for a LAMA includes high affinity for the M3 receptor and, desirably, kinetic selectivity over the M2 receptor. The M2 receptor functions as an autoreceptor that inhibits further acetylcholine release, and its blockade could potentially counteract the bronchodilatory effect.

Table 1: Comparative in vitro receptor binding affinities and dissociation half-lives of various muscarinic antagonists at human muscarinic receptors.

| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3 Receptor Affinity (Ki, nM) | M3 Dissociation Half-Life (t½, hours) |

|---|---|---|---|---|

| Tiotropium | Data not consistently reported | Data not consistently reported | ~0.4 tga.gov.au | 27 researchgate.netucla.edu |

| Ipratropium | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |

| Aclidinium | Data not consistently reported | Data not consistently reported | Data not consistently reported | 10.7 researchgate.netucla.edu |

| Glycopyrrolate | Data not consistently reported | Data not consistently reported | Data not consistently reported | 6.1 researchgate.netucla.edu |

Data for this compound is not available in the public domain for a direct comparison in this format.

Tiotropium exhibits a notably slow dissociation from the M3 receptor, which is a key factor in its long duration of action. researchgate.netucla.edu While specific Ki values are not uniformly reported across comparative studies, the prolonged M3 receptor residency time is a hallmark of its preclinical profile.

In Vivo Bronchoprotective Effects

Preclinical animal models are crucial for evaluating the efficacy and duration of action of inhaled bronchodilators. These studies typically involve challenging animals with a bronchoconstrictor, such as acetylcholine or methacholine, after administration of the muscarinic antagonist.

Table 2: Comparative in vivo bronchoprotection 24 hours post-administration in anesthetized dogs.

| Compound | Bronchoprotection at 24h (%) |

|---|---|

| Tiotropium | 35 researchgate.netucla.edu |

| Aclidinium | 21 researchgate.netucla.edu |

| Glycopyrrolate | 0 researchgate.netucla.edu |

In vivo preclinical data for this compound demonstrating its comparative bronchoprotective effect over a 24-hour period is not publicly available.

The data from studies on other LAMAs indicate that the prolonged in vitro M3 receptor dissociation half-life of tiotropium translates to a sustained in vivo bronchoprotective effect 24 hours after administration. researchgate.netucla.edu Aclidinium also shows a lasting effect, albeit to a lesser extent than tiotropium at this time point, while glycopyrrolate's effect was not significant at 24 hours in this particular preclinical model. researchgate.netucla.edu Animal models with this compound supported the potential for a long duration of action, which was later not substantiated in clinical studies for a once-daily regimen. nih.govnih.gov

Mechanistic Elucidation of Darotropium S Pharmacological Actions

Molecular Mechanisms of Muscarinic Receptor Blockade

Darotropium functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) springer.comebi.ac.ukmedchemexpress.comgenome.jpclinisciences.comncats.iogoogleapis.com. These receptors are a family of G protein-coupled receptors (GPCRs) comprising five subtypes: M1, M2, M3, M4, and M5 ebi.ac.ukgoogle.comgenome.jpkegg.jpgenome.jp. Upon binding to its target receptors, this compound physically occupies the acetylcholine binding site, thereby preventing the endogenous neurotransmitter, acetylcholine, from initiating receptor activation and subsequent downstream signaling googleapis.comnih.gov.

Research has characterized this compound's antagonist activity against specific muscarinic receptor subtypes. Studies have indicated that this compound exhibits potent antagonist activity against human M1 and M3 muscarinic receptors, with half-maximal inhibitory concentrations (IC50) reported to be less than 10 nM for both subtypes medchemexpress.com. This high affinity suggests a significant capacity for blocking acetylcholine's effects mediated by these receptors.

Table 1: this compound Receptor Antagonist Activity

| Receptor Subtype | IC50 (nM) | Source |

| M1 | < 10 | medchemexpress.com |

| M3 | < 10 | medchemexpress.com |

Analysis of this compound's Influence on Acetylcholine-Mediated Physiological Responses

In the respiratory system, acetylcholine plays a critical role in regulating airway tone. It is released from parasympathetic nerve endings and binds to M3 muscarinic receptors located on airway smooth muscle cells, leading to bronchoconstriction and increased mucus secretion nih.govnih.gov. This compound's antagonism of these M3 receptors directly counteracts these effects.

By blocking acetylcholine binding to M3 muscarinic receptors in the airways, this compound inhibits the smooth muscle contraction that causes bronchoconstriction googleapis.com. Clinical investigations have demonstrated that this compound possesses bronchodilatory activity, indicating its efficacy in relaxing airway smooth muscles ncats.io. However, while initial studies showed a rapid onset of bronchodilation, the duration of this effect was not sustained over a 24-hour period, which was a factor in the discontinuation of its development in favor of compounds with more favorable pharmacokinetic profiles ncats.io.

Investigation of Downstream Signaling Pathway Modulation by this compound

Muscarinic acetylcholine receptors, being GPCRs, initiate intracellular signaling cascades upon activation by acetylcholine ebi.ac.ukgoogle.comgenome.jpkegg.jpgenome.jpnih.gov. These signaling pathways are diverse and depend on the specific receptor subtype and the associated G protein. For instance, M1, M3, and M5 receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC), the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increases in intracellular calcium levels ebi.ac.ukgenome.jp. M2 and M4 receptors, conversely, are primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels ebi.ac.ukgenome.jpnih.govnih.gov.

This compound, as a muscarinic antagonist, intervenes at the receptor level, preventing the initial activation by acetylcholine. Consequently, it blocks the G protein-mediated signal transduction, thereby inhibiting the modulation of downstream effectors such as PLC, adenylyl cyclase, and intracellular calcium concentrations ebi.ac.ukgenome.jp. This interruption of signaling pathways is the fundamental mechanism by which this compound exerts its anticholinergic effects, preventing the physiological responses normally triggered by acetylcholine.

Role of Quaternary Ammonium (B1175870) Structure in Pharmacological Targeting Strategies

This compound is characterized by its quaternary ammonium structure, a common chemical feature among many anticholinergic agents, including ipratropium (B1672105) and tiotropium (B1237716) genome.jpgoogleapis.comnih.govgoogle.comfrontiersin.orgnih.govinchem.orgdrugbank.com. This structural motif consists of a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge frontiersin.orgnih.govinchem.orgdrugbank.comnih.gov.

The permanent positive charge of the quaternary ammonium group is crucial for the compound's pharmacological activity. It facilitates electrostatic interactions with anionic sites within the binding pockets of muscarinic receptors, contributing to the affinity and specificity of the drug-target interaction frontiersin.orgnih.gov. Furthermore, the charged nature of quaternary ammonium compounds generally limits their ability to readily cross lipid bilayers, including the blood-brain barrier [General knowledge about QACs]. This property is advantageous for drugs intended for peripheral targets, such as the airways, as it can minimize central nervous system side effects.

Advanced Research Applications and Future Directions for Darotropium

Exploration of Polypharmacology and Combination Research Strategies

Polypharmacology, the design and application of pharmaceutical agents that act on multiple targets simultaneously, is an emerging strategy in drug development. acs.org This approach is distinct from polytherapy, which involves the use of multiple selective drugs. acs.org For a compound like darotropium, exploring its polypharmacological potential could unveil additional therapeutic benefits.

In the realm of combination research, a phase 2 clinical trial investigated this compound in combination with salmeterol (B1361061) for COPD patients. ncats.io The study found that the addition of this compound to salmeterel resulted in greater bronchodilation than either salmeterol or tiotropium (B1237716) alone, and the combination was well-tolerated. ncats.io This highlights the potential of combination strategies to enhance therapeutic outcomes in respiratory diseases.

The following table summarizes the key findings of the this compound and salmeterol combination study:

Treatment Group

Integration into Novel Drug Delivery System Research Concepts

Novel drug delivery systems offer the potential to optimize the therapeutic index of drugs by controlling their release and targeting them to specific sites in the body. wikipedia.orgnih.gov For an inhaled drug like this compound, advanced delivery systems could prolong its duration of action and reduce systemic exposure.

Research into controlled-release formulations could address the limitation observed with this compound, where its rapid onset of bronchodilation was not sustained over 24 hours. ncats.io Systems such as liposomes, nanoparticles, and microparticles can be engineered to provide sustained release of the encapsulated drug. nih.govmdpi.com

Targeted drug delivery, another key area of research, aims to increase the concentration of a medication in specific parts of the body. wikipedia.org For respiratory conditions, this could involve designing carriers that preferentially deposit in the lungs and are retained for an extended period, thereby enhancing local efficacy and minimizing systemic side effects. youtube.com

Theoretical and Computational Approaches in this compound Research

Theoretical and computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools in modern drug discovery and development. tanaffosjournal.irnih.gov These approaches can provide insights into drug-receptor interactions at an atomic level, guiding the design of more potent and selective molecules. tanaffosjournal.ir

Molecular docking could be employed to predict the binding orientation of this compound within the binding pocket of muscarinic acetylcholine (B1216132) receptors. mdpi.com This information can help in understanding the structural basis of its antagonist activity and could inform the design of analogs with improved affinity or selectivity.

Molecular dynamics simulations can further elucidate the dynamic behavior of the this compound-receptor complex over time, providing a more comprehensive understanding of the binding stability and the conformational changes involved in receptor antagonism. tanaffosjournal.ir

The following table outlines potential applications of computational methods in this compound research:

Computational Method

Emerging Methodologies for Comprehensive Anticholinergic Characterization

A thorough characterization of a compound's anticholinergic properties is crucial for its development. Several methods are available to assess drug-related anticholinergic activity. nih.gov Emerging methodologies are continually being developed to provide a more comprehensive and predictive understanding of a drug's anticholinergic profile.

Label-free whole-cell assays, for instance, can be used to investigate the influence of drug binding kinetics on receptor signaling in native cells. researchgate.net Such assays could differentiate the biochemical mechanisms of action of various muscarinic antagonists.

Furthermore, advancements in structure-guided drug design are enabling the development of more selective muscarinic receptor antagonists. pnas.org By exploiting subtle differences in the orthosteric binding pockets of receptor subtypes, it is possible to design compounds with improved selectivity profiles, potentially leading to fewer side effects. pnas.org

Recent innovations also include the use of artificial intelligence and machine learning to develop tools that can assess the anticholinergic burden of medications based on their chemical structure and reported adverse events. oup.com These in silico approaches can aid in the early identification of potential anticholinergic liabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.